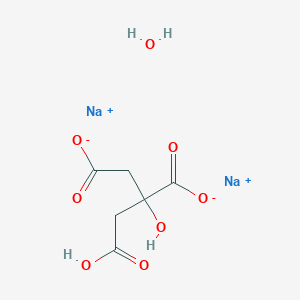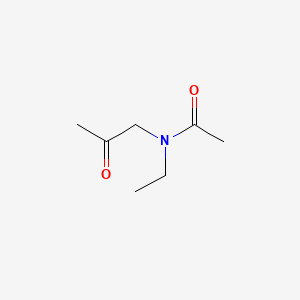
Potassium phosphate trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium phosphate is a generic term for the salts of potassium and phosphate ions. It includes Monopotassium phosphate (KH2PO4), Dipotassium phosphate (K2HPO4), and Tripotassium phosphate (K3PO4) . Potassium phosphate dibasic trihydrate is a key component of potassium phosphate buffer, phosphate-buffered saline (PBS), and phosphate-buffered EDTA (PBE). It is extensively used in the preparation of biological samples for various biological experiments .
Synthesis Analysis
Tripotassium phosphate is produced by the neutralization of phosphoric acid with potassium hydroxide . It is used as an inert, easily removed proton acceptor in organic synthesis .Molecular Structure Analysis
Potassium phosphate has a molecular weight of 212.27 g/mol . The InChI Key for Potassium phosphate is XQGPKZUNMMFTAL-UHFFFAOYSA-L .Chemical Reactions Analysis
Tripotassium phosphate has few industrial applications. It is used as an inert, easily removed proton acceptor in organic synthesis. Some of the reactions include the deprotection of BOC amines, the synthesis of unsymmetrical diaryl ethers using [Bmim] as the solvent, and the cross-coupling reaction of aryl halides with terminal alkynes .Physical And Chemical Properties Analysis
Potassium phosphate compounds are highly water-soluble salts that yield moderately alkaline solutions in water . The pH of a 5% solution of Potassium phosphate dibasic trihydrate is between 8.5 to 9.6 . It appears as a white or off-white solid .Mecanismo De Acción
Phosphorus in the form of organic and inorganic phosphate has a variety of important biochemical functions in the body and is involved in many significant metabolic and enzymatic reactions in almost all organs and tissues . Potassium is the major cation of intracellular fluid and is essential for the conduction of nerve impulses in heart, brain, and skeletal muscle .
Safety and Hazards
Direcciones Futuras
Potassium phosphate is widely used in molecular biology, biochemistry, and chromatography . As a food additive, potassium phosphates have the E number E340 . It is expected that the use of potassium phosphate will continue to expand in various fields due to its buffering capacity and other properties .
Propiedades
Número CAS |
115281-28-2 |
|---|---|
Nombre del producto |
Potassium phosphate trihydrate |
Fórmula molecular |
H6K2O6P+ |
Peso molecular |
211.212 |
Nombre IUPAC |
dipotassium;dioxido(oxo)phosphanium;trihydrate |
InChI |
InChI=1S/2K.HO3P.3H2O/c;;1-4(2)3;;;/h;;(H,1,2,3);3*1H2/q2*+1;;;;/p-1 |
Clave InChI |
CVEPXURAVKBOHF-UHFFFAOYSA-M |
SMILES |
O.O.O.[O-][P+](=O)[O-].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Thieno[2',3':4,5]cyclopenta[1,2-b]azirene](/img/structure/B568565.png)


